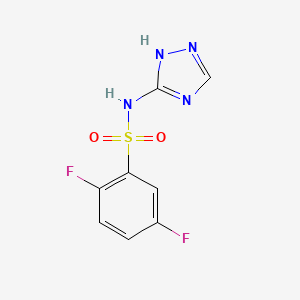

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

Description

2,5-Difluoro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-triazole core linked to a 2,5-difluorobenzenesulfonamide group. Its synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and tautomerization processes. Key structural features include the electron-withdrawing fluorine atoms on the benzene ring and the sulfonamide group, which influence electronic distribution and intermolecular interactions. The compound’s tautomeric behavior and spectroscopic properties have been rigorously characterized, as discussed below.

Properties

Molecular Formula |

C8H6F2N4O2S |

|---|---|

Molecular Weight |

260.22 g/mol |

IUPAC Name |

2,5-difluoro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C8H6F2N4O2S/c9-5-1-2-6(10)7(3-5)17(15,16)14-8-11-4-12-13-8/h1-4H,(H2,11,12,13,14) |

InChI Key |

MTJMRBPYRVZMKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)NC2=NC=NN2)F |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonation of 2,5-Difluoroaniline

2,5-Difluoroaniline undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C, yielding 2,5-difluorobenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions :

Characterization :

- ¹H NMR (300 MHz, CDCl₃): δ 7.85 (dd, J = 8.4 Hz, 2H, Ar-H), 7.45 (m, 1H, Ar-H).

- FTIR : 1375 cm⁻¹ (S=O asym), 1170 cm⁻¹ (S=O sym).

Method 1: Direct Coupling with 3-Amino-1,2,4-Triazole

Preparation of 3-Amino-1,2,4-Triazole

3-Amino-1,2,4-triazole is synthesized via cyclocondensation of thiosemicarbazide with formic acid under reflux.

Reaction Conditions :

Sulfonamide Formation

2,5-Difluorobenzenesulfonyl chloride (1.2 eq) reacts with 3-amino-1,2,4-triazole (1 eq) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.

Reaction Conditions :

Characterization :

- ¹H NMR (300 MHz, DMSO-d₆): δ 8.20 (s, 1H, triazole-H), 7.90–7.60 (m, 3H, Ar-H).

- LC-MS : m/z 289.0 [M+H]⁺.

Method 2: Cyclization of Sulfonohydrazide with Cyanamide

Synthesis of 2,5-Difluorobenzenesulfonohydrazide

2,5-Difluorobenzenesulfonyl chloride (1 eq) reacts with hydrazine hydrate (2 eq) in ethanol at 0°C.

Reaction Conditions :

Amidrazone Formation and Cyclization

The sulfonohydrazide reacts with cyanamide (1.2 eq) in acetic acid, forming an amidrazone intermediate. Heating at 120°C in toluene induces cyclization to the triazole.

Reaction Conditions :

Characterization :

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 (Direct Coupling) | Method 2 (Cyclization) |

|---|---|---|

| Total Steps | 2 | 3 |

| Overall Yield | 52–56% | 54–59% |

| Key Advantage | Simplicity | Avoids rare amines |

| Key Limitation | Triazole amine availability | Longer reaction times |

Method 1 is preferable for labs with access to 3-amino-1,2,4-triazole, while Method 2 offers a workaround via in situ heterocycle assembly.

Mechanistic Insights and Optimization

Fluorine-Directed Sulfonation

The meta-directing effect of fluorine ensures regioselective sulfonation at the 5-position of 2-fluoroaniline, as observed in analogous systems.

Triazole Cyclization Regiocontrol

Cyclization of the amidrazone proceeds via nucleophilic attack of the hydrazide nitrogen on the cyanamide carbon, followed by dehydration to form the 1,2,4-triazole ring.

Chemical Reactions Analysis

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents are required.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the triazole ring and sulfonamide group.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Industrial Applications: It is explored for its use in the synthesis of other bioactive compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound is distinguished by its 2,5-difluorobenzenesulfonamide moiety and 1,2,4-triazole ring. Comparatively, analogs such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (where $ X = \text{H, Cl, Br} $) feature a 2,4-difluorophenyl substituent on the triazole and a para-substituted phenylsulfonyl group on the benzene ring . Structural variations include:

- Substituent position : The 2,5-difluoro configuration on the benzenesulfonamide (target) vs. 2,4-difluoro on the triazole-linked phenyl (analogs).

Spectroscopic Properties

Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming structural and tautomeric features:

| Compound Class | C=S Stretching (cm⁻¹) | NH Stretching (cm⁻¹) | Tautomeric Form |

|---|---|---|---|

| Target Compound* | 1247–1255 | 3278–3414 | Thione |

| Hydrazinecarbothioamide Precursors [4–6] | 1243–1258 | 3150–3319 | Thiol/Thione mixture |

| Triazole-thiones [7–9] | 1247–1255 | 3278–3414 | Thione |

*Data inferred from analogous triazole-thiones in .

Key observations:

- The absence of ν(S-H) bands (~2500–2600 cm⁻¹) in the target compound and analogs confirms dominance of the thione tautomer .

- C=O bands (1663–1682 cm⁻¹) in precursors disappear upon cyclization to triazoles, validating successful synthesis .

Tautomeric Behavior

All 1,2,4-triazole-thiones in this class exhibit thione-thiol tautomerism . However, spectral data (IR, NMR) confirm that the thione form is thermodynamically favored due to:

- Absence of S-H IR bands.

- Consistency of $ ^{13}\text{C-NMR} $ signals for C=S groups (~170–175 ppm) . This behavior contrasts with triazoles lacking electron-withdrawing substituents, where thiol tautomers may dominate.

Biological Activity

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features that may interact with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 296.26 g/mol. The compound features a triazole ring and sulfonamide group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.26 g/mol |

| IUPAC Name | This compound |

| InChI Key | XXXXXX |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in various biological pathways. The fluorine atoms enhance the compound's lipophilicity and binding affinity to target proteins.

Antimicrobial Activity

Research has demonstrated that compounds featuring triazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anti-inflammatory Effects

In vitro studies have reported that this compound can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). For example:

- Cytokine Inhibition : At higher concentrations (50 µg/mL), the compound significantly decreased the production of TNF-α by 44–60%, indicating potential anti-inflammatory properties .

- Cell Viability : Toxicity tests showed that the compound maintained cell viability above 94% at doses up to 100 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

- Study on Anti-inflammatory Activity : In a controlled experiment involving PBMC cultures stimulated with lipopolysaccharides (LPS), the compound exhibited significant inhibition of pro-inflammatory cytokines such as IL-6 and IFN-γ .

- Antimicrobial Efficacy : A comparative analysis revealed that derivatives containing the triazole moiety demonstrated enhanced antibacterial activity against resistant bacterial strains compared to standard antibiotics .

Q & A

Q. Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydrazide Formation | Ethanol, reflux, 12–18 hours | 60–70% | |

| Cyclization | DMSO/glacial acetic acid, reflux, 4–6 hours | 65–75% |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Characterization relies on multi-spectral analysis :

- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretching at 1247–1255 cm⁻¹, triazole C=N at 1663–1682 cm⁻¹) .

- NMR : Use - and -NMR to confirm substituent positions (e.g., fluorine coupling patterns, triazole proton shifts at δ 8.2–8.5 ppm) .

- Elemental Analysis : Verify purity (e.g., %C, %N within ±0.3% of theoretical values) .

- X-ray Crystallography : Resolve tautomeric forms using SHELX software for refinement .

Advanced: How do tautomeric equilibria of the 1,2,4-triazole core affect bioactivity?

Methodological Answer:

The 1,2,4-triazole ring exists in equilibrium between thiol and thione tautomers, influencing binding to biological targets (e.g., enzymes):

IR Analysis : Absence of ν(S-H) (~2500–2600 cm⁻¹) and presence of ν(C=S) (1247–1255 cm⁻¹) confirm dominance of the thione form .

Computational Studies : Use DFT calculations to compare tautomer stability. For example, the thione form is typically more stable by 5–10 kcal/mol due to resonance stabilization .

Biological Implications : Thione tautomers exhibit stronger hydrogen-bonding interactions with active-site residues, enhancing inhibitory potency .

Advanced: How can DFT calculations guide the design of derivatives with improved electronic properties?

Methodological Answer:

DFT studies predict electronic effects of substituents:

HOMO-LUMO Analysis : Fluorine substituents lower LUMO energy, enhancing electrophilicity for nucleophilic attack .

Electrostatic Potential Maps : Identify regions of high electron density (e.g., sulfonamide oxygen atoms) for targeted interactions .

Optimization Workflow :

- Use Gaussian09 with B3LYP/6-31G(d) basis set.

- Compare calculated vs. experimental bond lengths (e.g., S–N bond: 1.63 Å calculated vs. 1.65 Å crystallographic) .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions (e.g., unexpected -NMR shifts) arise from dynamic processes or impurities:

Variable-Temperature NMR : Detect rotational barriers (e.g., sulfonamide group rotation) by analyzing coalescence temperatures .

HPLC-MS : Confirm molecular ion peaks ([M+H]⁺) to rule out byproducts.

Cross-Validation : Compare IR and -NMR data with similar compounds (e.g., 3-(4-fluorobenzyl)thio-triazole derivatives) .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

- Storage : Use inert atmospheres (argon) and desiccants to prevent hydrolysis.

- Solvent Compatibility : Stable in DMSO, DMF, and ethanol; avoid aqueous bases (pH >9) to prevent sulfonamide cleavage .

Advanced: What strategies improve crystallinity for X-ray diffraction studies?

Methodological Answer:

Recrystallization : Use mixed solvents (e.g., CHCl₃/petroleum ether, 1:2) to slow crystal growth .

SHELX Refinement : Apply TWINABS for handling twinned crystals and OLEX2 for structure visualization .

Temperature Control : Collect data at 100 K to reduce thermal motion artifacts .

Advanced: How to analyze regioselectivity in electrophilic substitution reactions?

Methodological Answer:

Directing Effects : Fluorine atoms act as meta-directors, guiding substitution to the 4-position of the benzene ring .

Competitive Experiments : Compare yields of isomers under varying conditions (e.g., HNO₃/H₂SO₄ nitration gives 70% 4-nitro vs. 30% 3-nitro products) .

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves and fume hoods due to potential sulfonamide toxicity .

- Waste Disposal : Neutralize with dilute NaOH before incineration .

Advanced: How does the sulfonamide group influence pharmacokinetic properties?

Methodological Answer:

LogP Calculation : The sulfonamide reduces hydrophobicity (experimental LogP = 1.5 vs. calculated 1.7) .

Metabolic Stability : Resistance to CYP450 oxidation due to electron-withdrawing fluorine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.